(S)-2-Benzylpiperidine
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Overview
Description
“(S)-2-Benzylpiperidine” is a chiral building block developed using patented technology . It has an empirical formula of C12H17N and a molecular weight of 175.27 .
Molecular Structure Analysis
The InChI key for “this compound” is ITXCORRITGNIHP-LBPRGKRZSA-N . This can be used to look up more information about its molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid with a melting point of 46.2 °C . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Anti-Inflammatory Potential
- Anti-Inflammatory Activity : (S)-2-Benzylpiperidine, also referred to as 4-Benzylpiperidine in some studies, has demonstrated significant anti-inflammatory properties. This has been evidenced through in vitro models such as heat-induced and hypotonicity-induced membrane stabilization methods. The anti-inflammatory effect is comparable to standard drugs like aspirin, highlighting its potential as a source for developing new anti-inflammatory agents (Jayashree et al., 2017); (Jayashree et al., 2016).
Application in Alzheimer's Disease
- Treatment of Alzheimer's Disease : Research has explored the use of 2-benzylpiperidin-N-benzylpyrimidin-4-amines, closely related to this compound, in the treatment of Alzheimer's disease. These compounds were assessed for their multi-targeted therapeutic potential, including anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. This demonstrates the compound's versatility in addressing multiple pathological aspects of Alzheimer's disease (Mohamed et al., 2012).
Neuroprotection and Cholinergic Properties
- Neuroprotective Properties : Studies have shown that glutamic acid derivatives containing an N-benzylpiperidine fragment exhibit neuroprotective properties and inhibit acetylcholinesterase. This suggests the potential application of these compounds, including this compound analogs, in treating neurodegenerative diseases like Alzheimer's (Arce et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-benzylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCORRITGNIHP-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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